molecular formula C14H18O B12563914 (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene CAS No. 183864-58-6

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene

Cat. No.: B12563914
CAS No.: 183864-58-6
M. Wt: 202.29 g/mol
InChI Key: VWTISIIQPFOSRS-OCCSQVGLSA-N
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Description

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the xanthene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require a chiral catalyst to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃Cl, C₂H₅Br).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

183864-58-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene

InChI

InChI=1S/C14H18O/c1-14-9-5-4-7-12(14)10-11-6-2-3-8-13(11)15-14/h2-3,6,8,12H,4-5,7,9-10H2,1H3/t12-,14+/m1/s1

InChI Key

VWTISIIQPFOSRS-OCCSQVGLSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC3=CC=CC=C3O2

Canonical SMILES

CC12CCCCC1CC3=CC=CC=C3O2

Origin of Product

United States

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